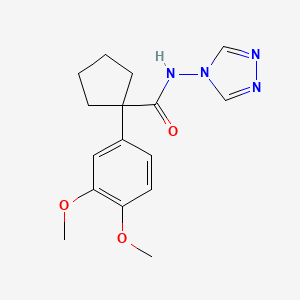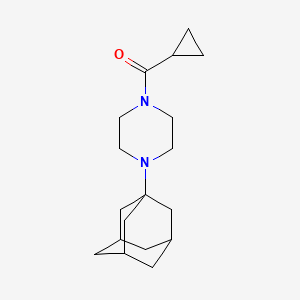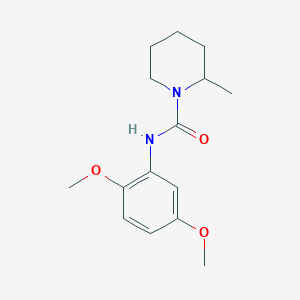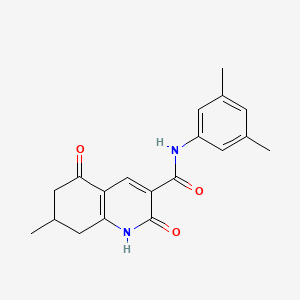
3-(1-methyl-1H-pyrrol-2-yl)-2-(2-naphthyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-methyl-1H-pyrrol-2-yl)-2-(2-naphthyl)acrylonitrile, also known as MPN, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MPN is a highly conjugated molecule that exhibits unique optical properties, making it an attractive candidate for use in fluorescence imaging and other analytical techniques.
Mécanisme D'action
The mechanism of action of 3-(1-methyl-1H-pyrrol-2-yl)-2-(2-naphthyl)acrylonitrile is not fully understood, but it is believed to involve the interaction of the molecule with specific targets in biological systems. This compound has been shown to bind to proteins and other biomolecules, altering their function and leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific system being studied. In some cases, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In other cases, it has been shown to modulate the activity of enzymes and other proteins involved in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1-methyl-1H-pyrrol-2-yl)-2-(2-naphthyl)acrylonitrile in lab experiments is its unique optical properties, which make it an attractive candidate for use in fluorescence imaging and other analytical techniques. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when designing experiments.
Orientations Futures
There are many potential future directions for research involving 3-(1-methyl-1H-pyrrol-2-yl)-2-(2-naphthyl)acrylonitrile. One area of interest is the development of new fluorescent probes and sensors based on the this compound scaffold. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of this compound. Overall, this compound is a promising molecule that has the potential to make significant contributions to scientific research.
Méthodes De Synthèse
The synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-2-(2-naphthyl)acrylonitrile involves the reaction of 2-naphthylacetonitrile with 1-methyl-2-pyrrolidinone in the presence of a Lewis acid catalyst. The resulting product is purified by column chromatography, yielding a high-purity sample of this compound.
Applications De Recherche Scientifique
3-(1-methyl-1H-pyrrol-2-yl)-2-(2-naphthyl)acrylonitrile has been used in a variety of scientific research applications due to its unique optical properties. It has been used as a fluorescent probe for imaging of biological systems, such as living cells and tissues. This compound has also been used as a sensor for detecting metal ions, such as copper and zinc.
Propriétés
IUPAC Name |
(E)-3-(1-methylpyrrol-2-yl)-2-naphthalen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-20-10-4-7-18(20)12-17(13-19)16-9-8-14-5-2-3-6-15(14)11-16/h2-12H,1H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWPWDYTRXWXGC-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C#N)\C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5346184.png)
![N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5346189.png)
![4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol](/img/structure/B5346190.png)
![6-{2-[3-(allyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5346193.png)
![N-{1-[1-(6-aminopyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5346195.png)

![N-(4-ethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5346231.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5346239.png)

![2-amino-4-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5346245.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide](/img/structure/B5346249.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(3-chloro-4-hydroxyphenyl)acetamide](/img/structure/B5346253.png)
